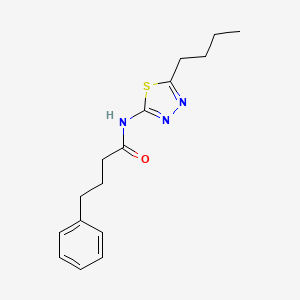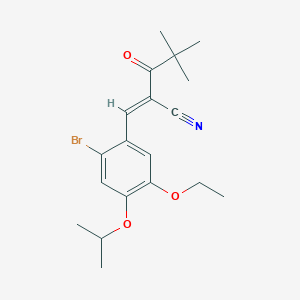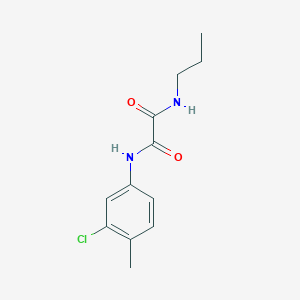
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide inhibits glutaminase by binding to its active site and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell survival.
Biochemical and Physiological Effects
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to induce cell death in cancer cells by inhibiting glutaminase. It has also been shown to decrease the proliferation and migration of cancer cells. In addition, N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment. However, N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, its efficacy can vary depending on the type of cancer cell being studied.
Orientations Futures
There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and metabolic diseases. Another direction is to develop more potent and selective glutaminase inhibitors based on the structure of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide. Finally, further studies are needed to fully understand the mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide and its effects on cancer cells.
Applications De Recherche Scientifique
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is upregulated in many cancer cells, and its inhibition by N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to selectively induce cell death in cancer cells while sparing normal cells. N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-2-3-12-15-18-19-16(21-15)17-14(20)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXLAHNQPWVYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4718809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4718810.png)
![2-({[5-ethyl-3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4718811.png)
![9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4718818.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4718821.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-biphenylcarboxamide](/img/structure/B4718847.png)
![2-[(4-fluorophenyl)amino]-1-phenylethanone hydrobromide](/img/structure/B4718864.png)
![1-[(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4718867.png)
![2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B4718875.png)
![1-[4-(2-fluorophenoxy)butyl]piperidine](/img/structure/B4718884.png)
![ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4718905.png)